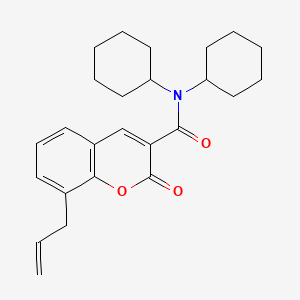

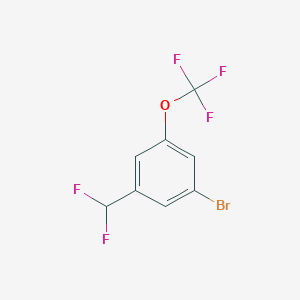

8-allyl-N,N-dicyclohexyl-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“8-allyl-N,N-dicyclohexyl-2-oxo-2H-chromene-3-carboxamide” is a chemical compound with the molecular formula C25H31NO3 . It has an average mass of 393.518 Da and a monoisotopic mass of 393.230408 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented. The compound has a molecular formula of C25H31NO3 , an average mass of 393.518 Da, and a monoisotopic mass of 393.230408 Da .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

8-allyl-N,N-dicyclohexyl-2-oxo-2H-chromene-3-carboxamide is structurally related to 4-oxo-4H-chromene-3-carboxylic acid and its derivatives, which are significant due to their intermediate role in synthesizing biologically active compounds. A rapid synthesis method for 4-oxo-4H-chromene-3-carboxylic acid, an analog, has been established, optimizing through Vilsmeier reaction and oxidation processes, showcasing the compound's synthetic accessibility and structural versatility (Zhu et al., 2014). Additionally, the study on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its polymorphs provides insights into the structural aspects and potential modifications of the chromene backbone, facilitating the design of novel compounds with improved properties (Reis et al., 2013).

Chemical Reactions and Modifications

Research has explored the multifaceted chemical reactions involving chromene derivatives, highlighting their utility in synthesizing a wide array of compounds. For instance, the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides from a three-component cyclocoupling reaction showcases the chromene derivatives' adaptability in forming complex structures, indicating potential avenues for creating novel chromene-based materials with specific functionalities (Nizami & Hua, 2018). The development of 3-aminomethylidenechroman-2-carboxamides through a sequential one-pot three-component reaction further exemplifies the chromene scaffold's versatility in synthesizing compounds with varied biological activities (Ghosh et al., 2016).

Potential Biomedical Applications

The synthesis of chromene derivatives has been linked to potential biomedical applications, including antioxidant and antibacterial properties. A study on the one-pot synthesis of indolyl-4H-chromene-3-carboxamides revealed significant antioxidant and antibacterial activities, demonstrating the compound's potential in medicinal chemistry (Subbareddy & Sumathi, 2017). Furthermore, the synthesis and pharmacological evaluation of chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐heterocycles as antimicrobial agents emphasize the chromene derivatives' role in developing new antimicrobial agents, suggesting their importance in addressing antibiotic resistance challenges (Azab et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of 8-allyl-N,N-dicyclohexyl-2-oxo-2H-chromene-3-carboxamide is pancreatic lipase (PL) . PL is an enzyme that plays a crucial role in the digestion of dietary fats .

Mode of Action

This compound interacts with PL in a competitive manner, inhibiting its activity . The docking study confirmed the interaction of this compound with important active site amino acids of PL, namely Phe 77, Arg 256, His 263, etc .

Biochemical Pathways

By inhibiting PL, this compound affects the lipid metabolism pathway . PL is responsible for the breakdown of triglycerides into monoglycerides and free fatty acids. Inhibition of PL leads to reduced breakdown of dietary fats, which can help in the management of obesity .

Pharmacokinetics

The compound’s inhibitory activity against pl was found to be significant, with ic50 values in the micromolar range . This suggests that the compound may have good bioavailability and efficacy at relatively low concentrations.

Result of Action

The inhibition of PL by this compound leads to a decrease in the breakdown of dietary fats. This can result in a reduction in the absorption of dietary fats, which can help in weight management and the treatment of obesity .

Action Environment

The stability of the protein-ligand complex in a dynamic environment was confirmed through a molecular dynamics study . This suggests that the compound’s action, efficacy, and stability are likely to be robust against environmental fluctuations.

Propiedades

IUPAC Name |

N,N-dicyclohexyl-2-oxo-8-prop-2-enylchromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO3/c1-2-10-18-11-9-12-19-17-22(25(28)29-23(18)19)24(27)26(20-13-5-3-6-14-20)21-15-7-4-8-16-21/h2,9,11-12,17,20-21H,1,3-8,10,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALIZQPDSBRDCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N(C3CCCCC3)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

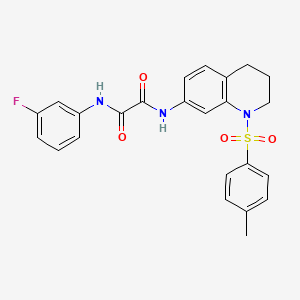

![methyl 3-({[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2938924.png)

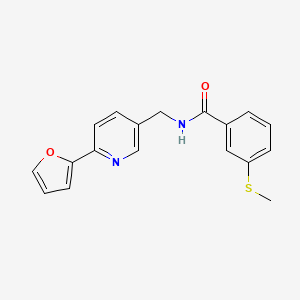

![4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2938927.png)

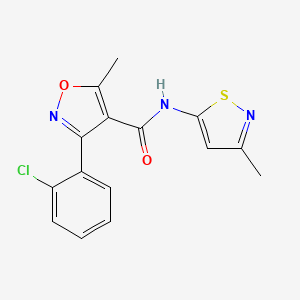

![N-(4-fluorobenzyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2938930.png)

![2-benzylsulfanyl-N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2938934.png)

![3-Methoxy-4-[2-(2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2938936.png)

![N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2938940.png)